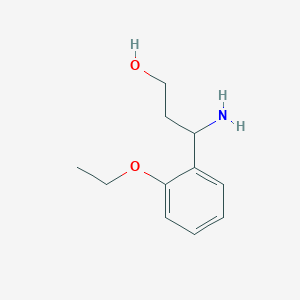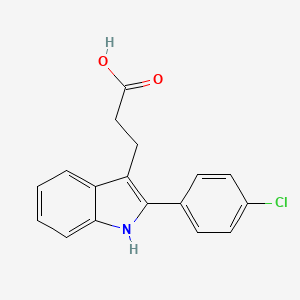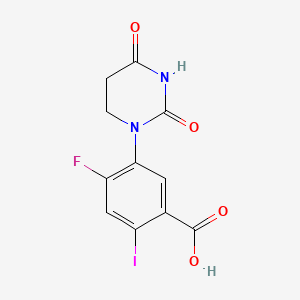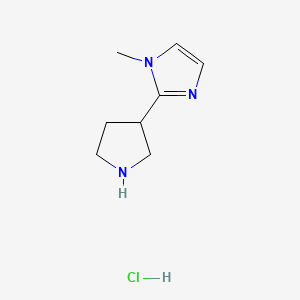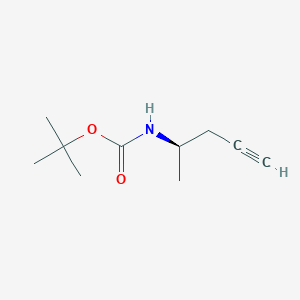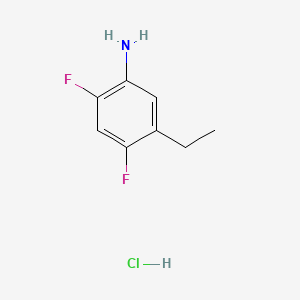![molecular formula C10H21NO8S2 B13477329 tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate is a synthetic organic compound with the molecular formula C10H21NO8S2. It is characterized by the presence of a tert-butyl carbamate group and two methanesulfonyloxy groups attached to a propyl chain. This compound is often used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,3-dihydroxypropyl methanesulfonate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane are commonly used for deprotection reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the methanesulfonyloxy groups are replaced by the nucleophiles.
Deprotection Reactions: The major product is the free amine obtained after the removal of the tert-butyl carbamate group.
Applications De Recherche Scientifique
tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is utilized in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the development of pharmaceuticals and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate involves its reactivity towards nucleophiles and acids. The methanesulfonyloxy groups act as good leaving groups, making the compound susceptible to nucleophilic substitution reactions. The tert-butyl carbamate group provides stability to the molecule and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-[1,3-bis(methanesulfonyloxy)propan-2-yl]carbamate
- tert-Butyl N-[3-(2-methoxyacetamido)propyl]carbamate
- tert-Butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate
Uniqueness
tert-Butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate is unique due to the specific positioning of the methanesulfonyloxy groups on the propyl chain, which influences its reactivity and the types of chemical transformations it can undergo. This structural feature distinguishes it from other similar compounds and makes it valuable in specific synthetic applications .
Propriétés
Formule moléculaire |
C10H21NO8S2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-methylsulfonyloxypropyl] methanesulfonate |
InChI |
InChI=1S/C10H21NO8S2/c1-10(2,3)18-9(12)11-6-8(19-21(5,15)16)7-17-20(4,13)14/h8H,6-7H2,1-5H3,(H,11,12) |
Clé InChI |
IZYCCGFCPZNPNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(COS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
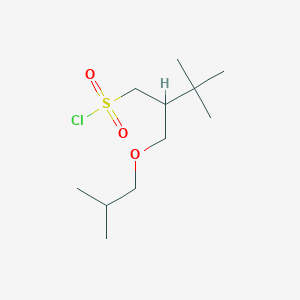
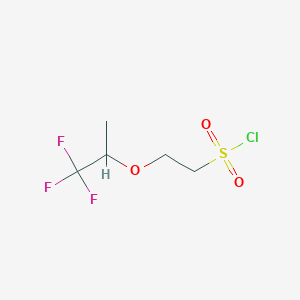
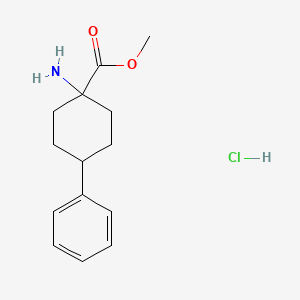
![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
![Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate](/img/structure/B13477278.png)
